molecular formula C10H8KN6O B000363 Pemirolast potassium CAS No. 100299-08-9

Pemirolast potassium

货号: B000363
CAS 编号: 100299-08-9
分子量: 267.31 g/mol
InChI 键: WXWWEFZPRLRGFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

      Anesthesia: Meprylcaine hydrochloride acts as a local anesthetic, providing pain relief during medical procedures.

      Biological Research: Its effects on monoamine transporters (dopamine, norepinephrine, and serotonin) make it relevant for studying neurotransmitter systems.

      Medicine: Used in dermatology, dentistry, and minor surgeries.

      Industry: Limited information is available regarding industrial applications.

  • 准备方法

    • Synthetic routes involve chemical reactions to produce Meprylcaine hydrochloride.
    • Unfortunately, specific synthetic methods and industrial production details are not readily available in the public domain.
  • 化学反应分析

    • Meprylcaine hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly documented.
  • 相似化合物的比较

    • Unfortunately, detailed comparisons with similar compounds are not readily accessible.
    • Further research may reveal its uniqueness and related analogs.

    属性

    CAS 编号

    100299-08-9

    分子式

    C10H8KN6O

    分子量

    267.31 g/mol

    IUPAC 名称

    potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

    InChI

    InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);

    InChI 键

    WXWWEFZPRLRGFL-UHFFFAOYSA-N

    SMILES

    CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]

    手性 SMILES

    CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]

    规范 SMILES

    CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K]

    外观

    Assay:≥98%A crystalline solid

    颜色/形态

    Crystals from dimethylformamide

    熔点

    310-311 °C (decomposes)

    Key on ui other cas no.

    100299-08-9

    物理描述

    Solid

    Pictograms

    Irritant

    相关CAS编号

    69372-19-6 (Parent)

    溶解度

    In water, 1.9X10+4 mg/L at 25 °C /Estimated/
    4.62e-01 g/L

    同义词

    9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one
    9-TBX
    Alamast
    BMY 26517
    BMY-26517
    pemirolast
    pemirolast potassium salt

    蒸汽压力

    3.3X10-6 mm Hg at 25 °C /Estimated/

    产品来源

    United States

    Synthesis routes and methods

    Procedure details

    9-Methyl-3-(1 H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one (63 g, 0.28 mols) is suspended in methanol (1000 ml). The resulting suspension is kept at 45° C. and slowly added with a 45% potassium hydroxide aqueous solution to pH 9-9.5. The suspension is stirred at 45° C. for about 15 minutes and then cooled to 20° C. The precipitate is filtered, washed with methanol and dried under vacuum at 80° C., to obtain Pemirolast Potassium (71.9 g; 0.27 mols, 96% yield) with HPLC purity >99.8%. 1H NMR(D2O, TMS) d (ppm): 2.02 (s, 3H); 6.83 (t, 1H); 7.22 (d, 1H); 8.18 (s, 1H); 8.47 (d, 1H).
    Quantity
    63 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    1000 mL
    Type
    solvent
    Reaction Step Three
    Name
    Pemirolast Potassium
    Yield
    96%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pemirolast potassium
    Reactant of Route 2
    Reactant of Route 2
    Pemirolast potassium
    Reactant of Route 3
    Pemirolast potassium
    Reactant of Route 4
    Reactant of Route 4
    Pemirolast potassium
    Reactant of Route 5
    Pemirolast potassium
    Reactant of Route 6
    Pemirolast potassium
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Pemirolast potassium?

    A1: this compound functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.

    Q2: How does this compound stabilize mast cells?

    A2: While the exact mechanism is not fully elucidated, research suggests that this compound may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.

    Q3: What are the downstream effects of this compound inhibiting phosphodiesterase 4 (PDE4)?

    A3: By inhibiting PDE4, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.

    Q4: What is the molecular formula and weight of this compound?

    A4: The molecular formula of this compound is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]

    Q5: Is there any spectroscopic data available for this compound?

    A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify this compound. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in this compound. []

    Q6: Are there studies focusing on the material compatibility and stability of this compound?

    A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of this compound under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []

    Q7: Does this compound exhibit any catalytic properties?

    A7: Based on the available research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.

    Q8: Have computational chemistry approaches been applied to study this compound?

    A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of this compound, showcasing the application of computational tools in assessing its toxicological profile. []

    Q9: Are there any insights into the Structure-Activity Relationship (SAR) of this compound?

    A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between this compound and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.

    Q10: What are the key considerations for the formulation of this compound?

    A10: One study focused on developing this compound-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of this compound, highlighting the role of excipients in controlling drug release profiles. []

    Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to this compound?

    A11: The provided research primarily focuses on this compound's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.

    Q12: What is known about the pharmacokinetics (PK) of this compound?

    A12: One study investigated the pharmacokinetics of this compound tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of this compound in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []

    Q13: What evidence supports the in vitro and in vivo efficacy of this compound?

    A13: Several studies demonstrated the efficacy of this compound in various in vitro and in vivo models:

    • Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []
    • Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]
    • Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []
    • Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []

    Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of this compound?

    A16: Research on this compound highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []

    Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to this compound?

    A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.

    Q16: Is there any information available regarding the environmental impact and degradation of this compound?

    A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.

    Q17: Have there been studies on the dissolution and solubility of this compound, and how do they relate to its bioavailability?

    A20: Research on developing sustained-release formulations of this compound using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.

    Q18: What measures are taken to ensure the quality control and assurance of this compound during its development and manufacturing?

    A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying this compound and ensuring its purity and potency. [, , , , , ]

    Q19: Is there any evidence to suggest that this compound induces immunogenicity or immunological responses?

    A19: The research doesn't provide specific details regarding the immunogenicity of this compound.

    Q20: Does this compound interact with drug transporters or metabolizing enzymes?

    A20: The provided research does not offer specific insights into this compound's interactions with drug transporters or metabolizing enzymes.

    Q21: What is known about the biocompatibility and biodegradability of this compound?

    A24: Research on developing this compound-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []

    Q22: Are there any notable alternatives or substitutes for this compound in treating allergic conditions?

    A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.

    Q23: Is there information available regarding the recycling and waste management of this compound?

    A23: The provided research doesn't delve into the specifics of recycling and waste management for this compound.

    Q24: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

    A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of this compound. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。